2,5,6,7-Tetrahydro-isoindol-4-one

Description

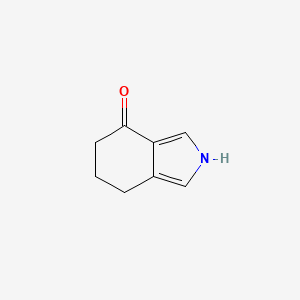

Structure

3D Structure

Properties

IUPAC Name |

2,5,6,7-tetrahydroisoindol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFLNDCIGSSBKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CNC=C2C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654279 | |

| Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113880-79-8 | |

| Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrahydro-2H-isoindol-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,5,6,7-tetrahydro-isoindol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The document details established synthetic methodologies, presents comparative data, and includes detailed experimental protocols and workflow diagrams to support research and development in this area.

Introduction

The 2,5,6,7-tetrahydro-isoindol-4-one core structure is a valuable building block in the synthesis of a wide range of biologically active molecules. Its unique combination of a partially saturated carbocyclic ring fused to a pyrrole nucleus offers a three-dimensional architecture that is attractive for designing novel therapeutic agents. This guide explores the key synthetic strategies employed for the construction of this important heterocyclic system.

Core Synthetic Pathways

The synthesis of the tetrahydroisoindol-4-one scaffold can be broadly approached through several key strategies, primarily revolving around the formation of the fused pyrrole ring. The most prominent and versatile of these is the Paal-Knorr synthesis. Other notable methods include multicomponent reactions and intramolecular cyclization strategies.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly effective method for the construction of five-membered heterocyclic rings, including pyrroles.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] In the context of 2,5,6,7-tetrahydro-isoindol-4-one synthesis, this would involve the reaction of a suitable 1,4-dicarbonyl precursor with an amine to form the isoindole ring system.

The general mechanism proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3] The reaction is typically carried out under neutral or weakly acidic conditions.[3]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of 2,5,6,7-tetrahydro-isoindol-4-one are not extensively documented, this strategy is widely used for the synthesis of the isomeric 4,5,6,7-tetrahydroindol-4-ones. These reactions often involve a cyclic 1,3-dione, an α-haloketone, and a primary amine.[4]

Intramolecular Cyclization

Intramolecular cyclization strategies can also be employed to construct the bicyclic core. This approach typically involves the formation of a suitably functionalized acyclic precursor that can undergo a ring-closing reaction to form the tetrahydro-isoindol-4-one structure. Such strategies can offer good control over regioselectivity.

Comparative Overview of Synthesis Pathways

| Synthesis Pathway | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine or Ammonia | Neutral or weakly acidic conditions (e.g., acetic acid); often requires heating.[3] | High yields, readily available starting materials, versatile for substituted derivatives. | May require synthesis of the 1,4-dicarbonyl precursor. |

| Multicomponent Reactions | Cyclic 1,3-dione, α-haloketone, Primary amine (for indol-4-one isomer) | Often one-pot reactions, can be catalyzed by acids or metals.[4] | High efficiency, atom economy, combinatorial library synthesis. | May not be directly applicable to the isoindol-4-one isomer without modification. |

| Intramolecular Cyclization | Acyclic precursor with appropriate functional groups | Varies depending on the specific cyclization strategy (e.g., base or acid-catalyzed). | Good control of regioselectivity, can be used for complex targets. | May require multi-step synthesis of the acyclic precursor. |

Detailed Experimental Protocols

The following protocol is a representative example of a Paal-Knorr synthesis for a tetrahydroisoindolone derivative, based on established methodologies.

Synthesis of a 2,5,6,7-Tetrahydro-isoindol-4-one Derivative via Paal-Knorr Reaction

Materials:

-

Succinaldehyde derivative (1,4-dicarbonyl precursor) (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.05 eq)

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Flash chromatography system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the succinaldehyde derivative (1.0 eq).

-

Reagent Addition: Add ethanol as the solvent, followed by the primary amine (1.05 eq) and a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,5,6,7-tetrahydro-isoindol-4-one derivative.

Visualizations

References

A Technical Guide to 2,5,6,7-Tetrahydro-isoindol-4-one: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,5,6,7-tetrahydro-isoindol-4-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. Valued as a versatile scaffold, this molecule serves as a critical starting material for the synthesis of complex polyheterocyclic structures, many of which exhibit promising biological activities. This guide details its chemical properties, established synthetic protocols, and its role in the development of novel therapeutic agents.

Core Compound Identification and Properties

2,5,6,7-Tetrahydro-isoindol-4-one is a bicyclic molecule featuring a pyrrole ring fused to a cyclohexanone ring. Its structure presents multiple reactive sites, making it an ideal building block for chemical diversification.

| Property | Data |

| CAS Number | 113880-79-8 |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Synonyms | 4,5,6,7-Tetrahydro-4-oxoindole, NSC 131681 |

Synthetic Protocols

The synthesis of the 4,5,6,7-tetrahydroindol-4-one core is well-established, with several routes available to chemists. The classical and widely cited method is the Nenitzescu indole synthesis. Furthermore, this core structure is frequently used as a reactant for building more complex molecular architectures.

General Synthesis of the Tetrahydroindol-4-one Scaffold

The Nenitzescu reaction provides a direct route to the tetrahydroindol-4-one core through the condensation of a 1,3-dione with an α-aminocarbonyl compound.[1]

Experimental Protocol: Nenitzescu Indole Synthesis (Conceptual)

-

Preparation of Reactants: An appropriate 1,3-cyclohexanedione is selected as the carbocyclic precursor. The α-aminocarbonyl reactant is often generated in situ from its precursor, such as an α-haloketone and an amine, or by reducing an oxime to prevent self-condensation.[1]

-

Condensation: The 1,3-cyclohexanedione and the α-aminocarbonyl source are dissolved in a suitable solvent (e.g., acetic acid or ethanol).

-

Reaction: The mixture is stirred, often at elevated temperatures, to facilitate the [2+3] cycloaddition and subsequent dehydration.

-

Work-up and Purification: Upon reaction completion, the solvent is removed under reduced pressure. The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the 4,5,6,7-tetrahydroindol-4-one derivative.

References

The Genesis of a Privileged Scaffold: A Literature Review on the Discovery of Tetrahydroisoindolones

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroisoindolone core is a significant heterocyclic scaffold found in a variety of biologically active molecules and natural products. Its unique three-dimensional structure has made it a compelling target for medicinal chemists, leading to the development of numerous synthetic methodologies over the years. This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of tetrahydroisoindolones, detailing key experimental protocols, quantitative data, and the logical evolution of synthetic strategies.

Early Synthetic Approaches: The Diels-Alder Reaction and Catalytic Hydrogenation

The discovery of the tetrahydroisoindolone skeleton is intrinsically linked to the development of fundamental organic reactions. While a single, seminal publication heralding the "discovery" of the basic tetrahydroisoindolone ring system is not readily apparent in the historical literature, its synthesis emerged as a logical consequence of well-established transformations, primarily the Diels-Alder reaction and the catalytic reduction of phthalimides.

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, stands as one of the earliest and most versatile methods for accessing the hexahydroisoindolone core. The reaction between a conjugated diene, such as 1,3-butadiene, and a dienophile, typically an N-substituted maleimide, directly furnishes the desired scaffold. Early examples of the synthesis of N-substituted maleimides, key precursors for this reaction, laid the groundwork for the construction of these bicyclic systems. A notable example is the preparation of N-phenylmaleimide, a widely used dienophile in Diels-Alder reactions.[1]

Another significant early route to a related, more reduced isoindolone system involved the catalytic hydrogenation of N-substituted phthalimides. A key report in 1977 by McCrindle and coworkers detailed the conversion of phthalimides to isoindolin-1-ones using a palladium-on-carbon catalyst in the presence of a strong acid.[2][3] This method provided an alternative pathway to the core structure, albeit in a more reduced form initially.

Key Synthetic Methodologies and Experimental Protocols

Diels-Alder Cycloaddition of N-Substituted Maleimides

The [4+2] cycloaddition between a diene and an N-substituted maleimide is a cornerstone in the synthesis of hexahydroisoindolones. The reaction proceeds with high stereospecificity, typically affording the cis-fused bicyclic system.

Experimental Protocol: Synthesis of N-Phenyl-4,5-dimethyl-cis-cyclohex-4-ene-1,2-dicarboximide (A Representative Diels-Alder Adduct)

This procedure is adapted from a representative Diels-Alder reaction involving a substituted butadiene and an N-substituted maleimide.

-

Materials: 2,3-dimethyl-1,3-butadiene, N-phenylmaleimide, xylene.

-

Procedure: To a solution of N-phenylmaleimide (1.0 g, 5.78 mmol) in xylene (10 mL) is added 2,3-dimethyl-1,3-butadiene (1.0 mL, 8.8 mmol). The reaction mixture is heated to reflux. An exothermic reaction is often observed. After the initial reaction subsides, the mixture is refluxed for an additional 30 minutes. The reaction mixture is then cooled to room temperature, and the product is allowed to crystallize. The crystals are collected by vacuum filtration, washed with cold petroleum ether, and dried.

Quantitative Data for Diels-Alder Reactions

| Diene | Dienophile | Product | Yield (%) | Melting Point (°C) | Reference |

| 1,3-Butadiene | Maleic Anhydride | cis-1,2,3,6-Tetrahydrophthalic anhydride | ~90 | 103-104 | General Procedure[4][5] |

| 2,3-Dimethyl-1,3-butadiene | Maleimide | 4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboximide | 85.5 | 179.2 (MW) | [6] |

| Anthracene | Maleimide | 9,10-Dihydroanthracene-9,10-endo-α,β-succinimide | Quantitative | 327-329 | [7] |

Note: The table includes data for related Diels-Alder reactions to illustrate typical yields and conditions.

Catalytic Hydrogenation of N-Substituted Phthalimides

The selective reduction of one carbonyl group of a phthalimide to a methylene group offers a direct route to the isoindolin-1-one core, which can be considered a partially saturated precursor to tetrahydroisoindolones.

Experimental Protocol: Synthesis of Isoindolin-1-one from Phthalimide

This protocol is based on the work of McCrindle et al. (1977)[2][3].

-

Materials: Phthalimide, 10% Palladium on carbon (Pd/C), Ethyl acetate, Trifluoroacetic acid.

-

Procedure: A solution of phthalimide (1.0 g, 6.8 mmol) in ethyl acetate (50 mL) containing trifluoroacetic acid (0.5 mL) is hydrogenated over 10% Pd/C (100 mg) at room temperature and atmospheric pressure until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the filtrate is washed with saturated sodium bicarbonate solution and water, dried over magnesium sulfate, and evaporated to dryness. The crude product is purified by recrystallization.

Quantitative Data for Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

| Phthalimide | 10% Pd/C | H₂, TFA, Ethyl acetate, RT | Isoindolin-1-one | Quantitative | [3] |

| N-Alkylphthalimides | Diborane | THF, reflux | N-Alkylisoindolines | Good | [8] |

| Azaphthalimides | AgRe/Al₂O₃ | H₂, 130 °C, 50 bar | Azaisoindolinones | Moderate to Good | [2] |

Visualization of Synthetic Pathways

To better illustrate the logical flow of the key synthetic strategies for constructing the tetrahydroisoindolone core, the following diagrams are provided in the DOT language.

Caption: Diels-Alder synthesis of a hexahydroisoindolone.

Caption: Catalytic hydrogenation of a phthalimide.

Conclusion

The discovery and development of synthetic routes to tetrahydroisoindolones have been a journey of applying and refining fundamental organic reactions. From the early, elegant logic of the Diels-Alder reaction to the strategic reduction of readily available phthalimides, chemists have established a robust toolbox for accessing this privileged scaffold. The methodologies outlined in this review, supported by detailed protocols and quantitative data, provide a solid foundation for researchers, scientists, and drug development professionals to further explore the chemical space and biological potential of this important class of heterocyclic compounds. The continued innovation in catalytic systems and multi-component reactions promises to deliver even more efficient and diverse syntheses of tetrahydroisoindolone derivatives in the future.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Azaisoindolinones by Heterogeneous Catalyzed Regioselective Hydrodeoxygenation of N‑Heteroaromatic Phthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. scribd.com [scribd.com]

- 6. Solved 1. In this experiment, the Diels-Alder reaction of | Chegg.com [chegg.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

Potential Biological Activity of 2,5,6,7-Tetrahydro-isoindol-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of 2,5,6,7-Tetrahydro-isoindol-4-one. As of the latest literature review, no direct experimental data for this specific molecule is publicly available. The information presented herein is extrapolated from studies on structurally related tetrahydro-isoindolone and isoindole derivatives. All data and proposed mechanisms should be considered hypothetical in the context of 2,5,6,7-Tetrahydro-isoindol-4-one and require experimental validation.

Introduction

The 2,5,6,7-Tetrahydro-isoindol-4-one core represents a privileged heterocyclic scaffold that is of growing interest in medicinal chemistry. It is an isomer of other tetrahydroindolones that have been explored for various therapeutic applications. The isoindole moiety, a fused benzopyrrole ring system, is found in a number of natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of the broader class of tetrahydro-isoindoles and related structures have shown promise as potent modulators of key biological targets, including protein kinases and enzymes involved in inflammation. This guide summarizes the known biological activities of structurally similar compounds to provide a predictive framework for the potential therapeutic applications of 2,5,6,7-Tetrahydro-isoindol-4-one and to guide future research endeavors.

Potential Biological Activities and Quantitative Data

Based on the activities of analogous compounds, the 2,5,6,7-Tetrahydro-isoindol-4-one scaffold may exhibit several key biological effects, including kinase inhibition, anti-inflammatory activity, and cytotoxicity. The following tables summarize the quantitative data for various derivatives of related tetrahydro-isoindolone and isoindole structures.

Kinase Inhibition

Derivatives of the isoindole and tetrahydro-isoindolone core have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer and neurodegenerative disorders.

| Compound Class/Derivative | Target Kinase | IC50 | Reference Compound | Reference IC50 |

| Tetrahydropyridol[1,2-a]isoindolone (Valmerin) derivative | CDK5/p25 | 84 nM | - | - |

| Tetrahydropyridol[1,2-a]isoindolone (Valmerin) derivative | GSK3α/β | 32 nM | - | - |

| 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid | CK2 | 0.15 µM | - | - |

| 2-(4,5,6,7-tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | CK2 | 0.3 µM | - | - |

| Tetrahydroisoquinoline derivative 7e | CDK2 | 0.149 µM | Roscovitine | 0.380 µM |

Cytotoxic Activity

The antiproliferative effects of isoindole and tetrahydroindolone derivatives have been evaluated against a panel of human cancer cell lines, suggesting potential applications as anticancer agents.

| Compound Class/Derivative | Cell Line | Activity Metric | Value (µM) | Reference Compound | Reference Value (µM) |

| 2-aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivative 7 | A549 (Lung Carcinoma) | IC50 | 19.41 | 5-FU | - |

| Tetrahydroisoquinoline derivative 7e | A549 (Lung Carcinoma) | IC50 | 0.155 | Doxorubicin | - |

| Tetrahydroisoquinoline derivative 8d | MCF7 (Breast Cancer) | IC50 | 0.170 | Doxorubicin | - |

| Norcantharidin-inspired tetrahydroepoxyisoindole carboxamide | MCF-7 (Breast Cancer) | GI50 | 2.9 | Cisplatin | 6.5 |

| Norcantharidin-inspired tetrahydroepoxyisoindole carboxamide | HT29 (Colon Cancer) | GI50 | 6.4 | Cisplatin | 11.3 |

Anti-inflammatory Activity (COX Inhibition)

Certain derivatives of 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1]

| Compound Class/Derivative | Target Enzyme | IC50 (nM) | Selectivity (COX-1/COX-2) |

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives | COX-2 | 0.6 - 100 | High |

| 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives | COX-1 | 100 - >1000 | - |

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to evaluate the potential biological activities of 2,5,6,7-Tetrahydro-isoindol-4-one.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.

Materials:

-

Kinase of interest (e.g., CDK5, GSK3, CK2)

-

Specific substrate peptide

-

ATP

-

Test compound (2,5,6,7-Tetrahydro-isoindol-4-one)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

-

Kinase Reaction:

-

In a well of a microplate, add the test compound at various concentrations. Include a DMSO-only control.

-

Add the kinase enzyme to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

-

-

Signal Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding the reagent from the luminescence kit. Incubate as per the manufacturer's instructions.

-

Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced, and thus to kinase activity.

-

Plot the luminescence against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[2]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and can be used to determine the cytotoxic effects of a compound.

Materials:

-

Human cancer cell lines (e.g., A549, MCF7, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (2,5,6,7-Tetrahydro-isoindol-4-one)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated and vehicle (DMSO) controls.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

In Vitro COX Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of a test compound against COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (2,5,6,7-Tetrahydro-isoindol-4-one)

-

Assay buffer

-

Colorimetric or fluorescent detection kit for prostaglandins (e.g., PGE2)

Procedure:

-

Compound Incubation: In a microplate, incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib) for a short period at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

Prostaglandin Quantification: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Data Analysis:

-

Calculate the percentage of inhibition of COX activity for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2 by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a general experimental workflow for assessing biological activity and depict key signaling pathways that may be modulated by 2,5,6,7-Tetrahydro-isoindol-4-one, based on the activity of its analogs.

Caption: A generalized workflow for screening the biological activity of a novel compound.

Caption: A hypothetical signaling pathway illustrating potential kinase targets.

References

An In-depth Technical Guide to 2,5,6,7-Tetrahydro-isoindol-4-one: Nomenclature, Analogs, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5,6,7-tetrahydro-isoindol-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific data available for this particular isomer, this document also explores the broader class of tetrahydroisoindolones and their analogs, for which more extensive research exists. This guide covers nomenclature, synthesis strategies, known analogs with their biological activities, and insights into their potential mechanisms of action and associated signaling pathways. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, highlighting the therapeutic potential of this scaffold.

Introduction

The tetrahydroisoindolone core is a prominent structural motif in a variety of biologically active compounds. These scaffolds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective activities. The specific isomer, 2,5,6,7-tetrahydro-isoindol-4-one, represents a unique chemical entity within this class. However, it is its close structural relatives, particularly the 4,5,6,7-tetrahydroindol-4-one isomer, that have garnered more significant attention in the scientific literature. This guide aims to consolidate the available information on 2,5,6,7-tetrahydro-isoindol-4-one while drawing relevant parallels and insights from its more extensively studied analogs.

Nomenclature and Chemical Structure

The nomenclature and structure of the target compound can be a source of confusion due to the existence of several isomers.

2.1. 2,5,6,7-Tetrahydro-isoindol-4-one

-

IUPAC Name: 2,5,6,7-tetrahydroisoindol-4-one[1]

-

Canonical SMILES: C1CC2=CNC=C2C(=O)C1[1]

-

InChI Key: KFLNDCIGSSBKBA-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: Chemical structure of 2,5,6,7-tetrahydro-isoindol-4-one.

2.2. Isomeric Analogs

It is crucial to distinguish 2,5,6,7-tetrahydro-isoindol-4-one from its more commonly cited isomer:

-

4,5,6,7-Tetrahydroindol-4-one: This isomer has been the subject of more extensive research and is a foundational scaffold for numerous reported bioactive molecules.

Synthesis of the Tetrahydroisoindolone Core

The synthesis of the tetrahydroisoindolone scaffold can be achieved through various synthetic routes. While specific protocols for 2,5,6,7-tetrahydro-isoindol-4-one are not extensively detailed in the literature, general methodologies for related structures provide a foundational understanding.

A prevalent method for the synthesis of the related 4,5,6,7-tetrahydroindol-4-one motif is the Nenitzescu indole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with an α-aminocarbonyl compound.[4]

General Synthetic Workflow:

Caption: Generalized workflow for the synthesis of the tetrahydroindolone core.

Analogs and Biological Activities

While specific biological data for 2,5,6,7-tetrahydro-isoindol-4-one is scarce, the broader class of tetrahydroisoindolones and their derivatives have demonstrated a wide range of pharmacological activities.

4.1. Anticancer Activity

Derivatives of the related tetrahydroisoquinoline scaffold have shown significant potential as anticancer agents. For instance, certain analogs have exhibited potent inhibitory activity against KRas, a key oncogene in many cancers, with IC50 values in the micromolar range across various colon cancer cell lines.[1] One derivative, GM-3-18, which features a chloro-substituted phenyl ring, demonstrated notable KRas inhibition.[1] Another analog, GM-3-121, displayed potent anti-angiogenesis activity with an IC50 of 1.72 μM.[1]

Table 1: Anticancer Activity of Tetrahydroisoquinoline Analogs

| Compound | Target/Assay | Cell Line(s) | IC50 (µM) | Reference |

| GM-3-18 | KRas Inhibition | Colo320, DLD-1, HCT116, SNU-C1, SW480 | 0.9 - 10.7 | [1] |

| GM-3-121 | Anti-angiogenesis | - | 1.72 | [1] |

4.2. Anti-inflammatory Activity

Tetrahydroisoquinoline derivatives have also been investigated for their anti-inflammatory properties. A series of 1,2,4-triazole tetrahydroisoquinoline hybrids were synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes.[2] Compounds 9e, 9g, and 11f from this series were identified as potent COX-2 inhibitors with IC50 values of 0.87 µM, 1.27 µM, and 0.58 µM, respectively, comparable to the standard drug celecoxib.[2] These compounds also demonstrated significant in vivo anti-inflammatory activity and a favorable gastric safety profile.[2]

Table 2: Anti-inflammatory Activity of Tetrahydroisoquinoline Analogs

| Compound | Target | IC50 (µM) | In vivo Activity | Reference |

| 9e | COX-2 | 0.87 | Significant | [2] |

| 9g | COX-2 | 1.27 | Significant | [2] |

| 11f | COX-2 | 0.58 | Significant | [2] |

| Celecoxib (Reference) | COX-2 | 0.82 | - | [2] |

4.3. Other Biological Activities

The broader class of tetrahydroindol-4-ones and related structures have been associated with a variety of other biological activities, including:

-

Antipsychotic effects: Molindone, an FDA-approved antipsychotic, features a tetrahydroindol-4-one core.[4]

-

GABAA agonism: Certain analogs have been identified as agonists of the GABAA receptor, suggesting potential applications in anxiety treatment.[4]

-

Hsp90 inhibition: The tetrahydroindol-4-one scaffold is present in potent inhibitors of Heat Shock Protein 90 (Hsp90), a target in cancer therapy.[4]

Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by 2,5,6,7-tetrahydro-isoindol-4-one are not well-defined. However, based on the activities of its analogs, several potential pathways can be inferred.

5.1. KRas Signaling Pathway

The anticancer activity of certain tetrahydroisoquinoline derivatives against KRas-mutated cancers suggests an interaction with the KRas signaling pathway. KRas is a small GTPase that, when mutated, becomes constitutively active, leading to uncontrolled cell proliferation and survival.

Caption: Inhibition of the KRas signaling pathway by tetrahydroisoquinoline analogs.

5.2. COX-2 and Inflammatory Signaling

The anti-inflammatory effects of tetrahydroisoquinoline analogs are attributed to their inhibition of COX-2. This enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Caption: Inhibition of the COX-2 pathway by tetrahydroisoquinoline analogs.

Experimental Protocols

6.1. General Procedure for the Synthesis of Tetrahydroisoquinoline Derivatives (Illustrative)

A representative synthesis of 1- and 1,1-disubstituted 1,2,3,4-tetrahydroisoquinolines involves the acylation of homoveratrylamine followed by reaction with a Grignard reagent and subsequent acid-catalyzed cyclization.[5]

Workflow for a Representative Synthesis:

Caption: A multi-step synthesis of substituted tetrahydroisoquinolines.

Conclusion and Future Directions

2,5,6,7-Tetrahydro-isoindol-4-one belongs to a class of heterocyclic compounds with significant, yet underexplored, therapeutic potential. While research directly focused on this specific isomer is limited, the extensive studies on its analogs, particularly those with the 4,5,6,7-tetrahydroindol-4-one and tetrahydroisoquinoline cores, provide a strong rationale for further investigation. The demonstrated anticancer and anti-inflammatory activities of these related compounds highlight promising avenues for drug discovery.

Future research should prioritize the development of efficient and specific synthetic routes to 2,5,6,7-tetrahydro-isoindol-4-one to enable a more thorough biological evaluation. The synthesis and screening of a focused library of its derivatives are warranted to elucidate structure-activity relationships and identify lead compounds for various therapeutic targets. Furthermore, detailed mechanistic studies are needed to uncover the specific signaling pathways and molecular targets of this particular isoindolone, which could pave the way for the development of novel and effective therapeutic agents.

References

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of 2,5,6,7-Tetrahydro-isoindol-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,5,6,7-Tetrahydro-isoindol-4-one (CAS Number: 113880-79-8). Due to the limited availability of direct experimental data for this specific molecule, this document presents expected spectroscopic characteristics based on the analysis of closely related analogs and general principles of spectroscopic interpretation for nitrogen-containing heterocyclic ketones. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and similar chemical entities in the field of drug development and materials science.

Molecular Structure

Chemical Formula: C₈H₉NO Molecular Weight: 135.16 g/mol IUPAC Name: 2,5,6,7-Tetrahydro-4H-isoindol-4-one

The structure consists of a fused bicyclic system containing a pyrrole ring and a cyclohexenone ring.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 2,5,6,7-Tetrahydro-isoindol-4-one. It is crucial to note that direct experimental data was not available in the public domain at the time of this writing. The presented data is a projection based on the known spectroscopic data of the isomeric compound 1,5,6,7-Tetrahydro-4H-indol-4-one and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,5,6,7-Tetrahydro-isoindol-4-one

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | br s | 1H | N-H (pyrrole) |

| ~ 6.8 - 7.0 | t | 1H | H-3 (pyrrole) |

| ~ 6.0 - 6.2 | t | 1H | H-1 (pyrrole) |

| ~ 2.8 - 3.0 | t | 2H | H-5 (cyclohexenone) |

| ~ 2.4 - 2.6 | t | 2H | H-7 (cyclohexenone) |

| ~ 2.0 - 2.2 | m | 2H | H-6 (cyclohexenone) |

Note: Predicted values are based on the analysis of 1,5,6,7-Tetrahydro-4H-indol-4-one and may vary in an actual experimental spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,5,6,7-Tetrahydro-isoindol-4-one

| Chemical Shift (δ, ppm) | Assignment |

| ~ 195 - 200 | C=O (C-4) |

| ~ 140 - 145 | C-3a |

| ~ 130 - 135 | C-7a |

| ~ 120 - 125 | C-3 |

| ~ 110 - 115 | C-1 |

| ~ 35 - 40 | C-5 |

| ~ 25 - 30 | C-7 |

| ~ 20 - 25 | C-6 |

Note: Predicted values are based on the analysis of 1,5,6,7-Tetrahydro-4H-indol-4-one and may vary in an actual experimental spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,5,6,7-Tetrahydro-isoindol-4-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Strong, Broad | N-H Stretch |

| ~ 3100 - 3150 | Medium | =C-H Stretch (pyrrole) |

| ~ 2850 - 3000 | Medium | C-H Stretch (aliphatic) |

| ~ 1660 - 1680 | Strong | C=O Stretch (α,β-unsaturated ketone)[1][2] |

| ~ 1580 - 1620 | Medium | C=C Stretch (pyrrole) |

| ~ 1400 - 1450 | Medium | C-H Bend (aliphatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,5,6,7-Tetrahydro-isoindol-4-one

| m/z | Relative Intensity | Assignment |

| 135 | High | [M]⁺ (Molecular Ion) |

| 107 | Medium | [M - CO]⁺ |

| 80 | High | [M - C₂H₂O - H]⁺ |

| 53 | Medium | [C₄H₅]⁺ |

Note: Fragmentation patterns are predicted based on the general fragmentation of cyclic ketones and pyrrole derivatives.[3][4]

Experimental Protocols

The following sections detail the generalized experimental protocols for the synthesis and spectroscopic analysis of 2,5,6,7-Tetrahydro-isoindol-4-one.

Synthesis Protocol

A plausible synthetic route to 2,5,6,7-Tetrahydro-isoindol-4-one involves a multi-step process starting from commercially available precursors. One common approach is the Paal-Knorr pyrrole synthesis or related cyclization reactions.[5][6]

Reaction Scheme: A potential synthesis could involve the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.

-

Preparation of the 1,4-dicarbonyl precursor: This can be synthesized from cyclohexane-1,3-dione through various functional group transformations.

-

Cyclization: The dicarbonyl compound is then reacted with a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as acetic acid or ethanol under reflux conditions.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

Spectroscopic Analysis Protocols

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for a solution-state spectrum, the compound is dissolved in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest. A thin film of a liquid sample can also be analyzed between two salt plates (e.g., NaCl).

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[7]

-

Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI). For EI, the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.[8] For ESI, the sample solution is introduced into the ion source through a capillary at a low flow rate.

-

Data Analysis: The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), is analyzed to determine the molecular weight of the compound and to deduce its structure from the fragmentation pattern.[9]

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analyses described above.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: A plausible synthetic workflow for 2,5,6,7-Tetrahydro-isoindol-4-one.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. youtube.com [youtube.com]

- 9. fiveable.me [fiveable.me]

Initial Screening of 2,5,6,7-Tetrahydro-isoindol-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,5,6,7-tetrahydro-isoindol-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Derivatives of the related 4,5,6,7-tetrahydroindol-4-one core are found in a variety of biologically active compounds, including the FDA-approved antipsychotic molindone, GABA-A agonists for anxiety, and potent Hsp90 inhibitors for cancer treatment.[1] The structural features of the tetrahydro-isoindol-4-one core, particularly the presence of a fused pyrrole and a cyclohexanone ring, provide a versatile platform for the synthesis of complex polyheterocyclic structures with diverse pharmacological applications.[1]

This technical guide provides a comprehensive overview of the initial screening of 2,5,6,7-tetrahydro-isoindol-4-one derivatives. It outlines a strategic workflow for preliminary assessment, details key experimental protocols, and presents a framework for data analysis and visualization to aid in the identification of promising lead compounds for further development.

Data Presentation: A Framework for Analysis

Table 1: In Vitro Cytotoxicity of 2,5,6,7-Tetrahydro-isoindol-4-one Derivatives

| Compound ID | R1 | R2 | R3 | IC50 (µM) vs. Jurkat | IC50 (µM) vs. HEK293 | Selectivity Index (SI) |

| Lead Scaffold | H | H | H | - | - | - |

| Derivative 1 | CH3 | H | H | Data Point 1 | Data Point 2 | SI 1 |

| Derivative 2 | Ph | H | H | Data Point 3 | Data Point 4 | SI 2 |

| Derivative 3 | H | OCH3 | H | Data Point 5 | Data Point 6 | SI 3 |

| Derivative 4 | H | H | Cl | Data Point 7 | Data Point 8 | SI 4 |

| Control | Doxorubicin | - | - | Control IC50 | Control IC50 | Control SI |

Note: This table is a template. The R groups correspond to substitution points on the 2,5,6,7-tetrahydro-isoindol-4-one core. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a non-cancerous cell line (e.g., HEK293) to that in a cancer cell line (e.g., Jurkat), providing an early indication of therapeutic window.

For instance, a study on the related 1,5,6,7-tetrahydroindol-4-one scaffold identified a hit compound, 6,6-dimethyl-1-(2-methylphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one, which inhibited the metabolic activity of lymphoblastic leukemia cells (Jurkat) with an IC50 of 14.8 µM and normal human embryonic kidney cells (HEK293) with an IC50 of 93.63 µM.[2] This would yield a Selectivity Index of approximately 6.3.

Experimental Protocols

The initial screening of novel compounds typically involves a cascade of assays, starting with broad cytotoxicity screening, followed by more specific target-based or phenotypic assays for active compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common primary screen for anticancer drug discovery. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which correlates with the number of viable cells.

Detailed Protocol:

-

Cell Seeding:

-

Plate cells (e.g., Jurkat, HEK293, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (vehicle control) and a positive control (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Formazan Formation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Secondary Screening: Kinase Inhibition Assay (Example: CDK9)

Based on preliminary data suggesting that tetrahydroindolone derivatives may act through inhibition of cyclin-dependent kinases (CDKs), a specific kinase inhibition assay is a logical secondary screen.[2] CDK9, in complex with its cyclin partners, plays a crucial role in the regulation of transcription.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Reconstitute the recombinant human CDK9/cyclin T1 enzyme and the substrate (e.g., a peptide containing the phosphorylation motif) in the kinase reaction buffer.

-

Prepare a solution of ATP at a concentration close to its Km for CDK9.

-

-

Compound Plating:

-

In a 384-well plate, add the test compounds at various concentrations. Include a vehicle control (DMSO) and a known CDK9 inhibitor as a positive control.

-

-

Kinase Reaction:

-

Add the CDK9/cyclin T1 enzyme and substrate mixture to the wells containing the compounds.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the CDK9 activity.

-

-

Data Analysis:

-

Calculate the percent inhibition of CDK9 activity for each compound concentration relative to the DMSO control.

-

Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

-

Mandatory Visualization

Signaling Pathway: CDK9-Mediated Transcription Elongation

The following diagram illustrates the role of the CDK9/Cyclin T1 complex (P-TEFb) in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II, a critical step in the transition from transcription initiation to elongation. Inhibition of CDK9 by a 2,5,6,7-tetrahydro-isoindol-4-one derivative would block this process, leading to a decrease in the transcription of anti-apoptotic proteins and potentially inducing apoptosis in cancer cells.

Experimental Workflow: Initial Screening Cascade

The diagram below outlines a typical high-throughput screening (HTS) workflow for the initial evaluation of a library of 2,5,6,7-tetrahydro-isoindol-4-one derivatives. This logical progression ensures that resources are focused on the most promising compounds.

Conclusion

The 2,5,6,7-tetrahydro-isoindol-4-one scaffold represents a promising starting point for the development of novel therapeutics. A systematic and rigorous initial screening process is fundamental to identifying compounds with the desired biological activity and a favorable selectivity profile. This guide provides a foundational framework, including detailed experimental protocols and visualization tools, to assist researchers in the efficient and effective evaluation of these derivatives. The successful application of such a screening cascade will undoubtedly accelerate the journey from a chemical library to viable lead candidates for preclinical and clinical development.

References

Determining the Solubility of 2,5,6,7-Tetrahydro-isoindol-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 2,5,6,7-Tetrahydro-isoindol-4-one in common laboratory solvents. In the absence of established quantitative data for this specific compound, this document outlines the necessary experimental protocols, offers a qualitative assessment of expected solubility based on physicochemical principles, and presents a logical workflow to guide researchers in generating reliable solubility data.

Introduction: The Importance of Solubility

Solubility is a critical physicochemical property in drug discovery and development, influencing bioavailability, formulation, and in vitro assay performance.[1] For a novel compound like 2,5,6,7-Tetrahydro-isoindol-4-one, a heterocyclic ketone, understanding its solubility profile across a range of solvents is a fundamental first step in its characterization. This guide focuses on the principles and methods for establishing this profile.

Qualitative Solubility Prediction

The structure of 2,5,6,7-Tetrahydro-isoindol-4-one, featuring a polar ketone group and a secondary amine within a partially saturated heterocyclic ring system, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (the N-H group) and acceptors (the C=O group and the nitrogen atom) indicates that it will likely exhibit some solubility in protic solvents. Its carbon backbone, however, introduces nonpolar character, suggesting potential solubility in some organic solvents.

Based on the principle of "like dissolves like," we can anticipate the following general trends:

-

High to Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, and polar aprotic solvents like DMSO and DMF, due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Moderate to Low Solubility: In solvents of intermediate polarity such as acetone and ethyl acetate.

-

Low to Negligible Solubility: In nonpolar solvents like hexane, toluene, and diethyl ether, where the polar functional groups of the solute have unfavorable interactions with the nonpolar solvent molecules.

Quantitative Data Presentation: Common Laboratory Solvents

The following table summarizes key physicochemical properties of common laboratory solvents to aid in solvent selection for solubility studies.[2][3][4][5][6]

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity Index |

| Water | H₂O | 100.0 | 0.998 | 80.1 | 10.2 |

| Methanol | CH₄O | 64.7 | 0.792 | 32.7 | 5.1 |

| Ethanol | C₂H₆O | 78.3 | 0.789 | 24.5 | 4.3 |

| Isopropanol | C₃H₈O | 82.5 | 0.786 | 19.9 | 3.9 |

| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 37.5 | 5.8 |

| Acetone | C₃H₆O | 56.1 | 0.790 | 20.7 | 5.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 0.944 | 36.7 | 6.4 |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 189.0 | 1.100 | 46.7 | 7.2 |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 6.0 | 4.4 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 9.1 | 3.1 |

| Tetrahydrofuran (THF) | C₄H₈O | 66.0 | 0.889 | 7.6 | 4.0 |

| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 | 2.4 |

| Hexane | C₆H₁₄ | 68.7 | 0.659 | 1.9 | 0.1 |

| Diethyl Ether | C₄H₁₀O | 34.6 | 0.713 | 4.3 | 2.8 |

Experimental Protocols

The determination of solubility can be approached by measuring either the kinetic or thermodynamic solubility. Kinetic solubility is a high-throughput screening method often used in early drug discovery, where a compound is introduced from a DMSO stock solution into an aqueous buffer.[7][8] Thermodynamic solubility, which represents the true equilibrium solubility, is more resource-intensive but provides a more accurate and fundamental value.[9] The shake-flask method is the gold standard for determining thermodynamic solubility.[10][11][12][13]

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the steps to determine the equilibrium solubility of 2,5,6,7-Tetrahydro-isoindol-4-one.

4.1.1. Materials and Equipment

-

2,5,6,7-Tetrahydro-isoindol-4-one (solid)

-

Selected solvents (from Table 1)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.1.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2,5,6,7-Tetrahydro-isoindol-4-one to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure the complete removal of solid particles. When filtering, it is important to discard the initial portion of the filtrate to prevent any potential adsorption of the compound onto the filter membrane.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent (often the mobile phase for HPLC analysis or the same solvent for UV-Vis) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 2,5,6,7-Tetrahydro-isoindol-4-one.[14][15][16][17]

-

4.1.3. Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 2,5,6,7-Tetrahydro-isoindol-4-one of known concentrations in the chosen solvent.

-

Analyze these standards using the same analytical method as the samples.

-

Plot the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) against the concentration to generate a calibration curve. The curve should demonstrate linearity over the range of concentrations of the diluted samples.

4.1.4. Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the thermodynamic solubility of 2,5,6,7-Tetrahydro-isoindol-4-one in the specific solvent at the tested temperature.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the thermodynamic solubility of 2,5,6,7-Tetrahydro-isoindol-4-one.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. scribd.com [scribd.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 5. www1.chem.umn.edu [www1.chem.umn.edu]

- 6. tcichemicals.com [tcichemicals.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. pharmaguru.co [pharmaguru.co]

- 16. improvedpharma.com [improvedpharma.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathway

The synthesis is proposed to proceed in three main stages:

-

Synthesis of 1,4-Cyclohexanedione: This precursor can be prepared from the condensation of diethyl succinate.[1][2]

-

Paal-Knorr Pyrrole Synthesis: The resulting 1,4-dicarbonyl compound is cyclized with an amine source to construct the pyrrole ring, yielding a saturated isoindolone derivative.[3][4][5]

-

Dehydrogenation: The introduction of a double bond into the cyclohexanone ring to form the target enone is achieved via a palladium-catalyzed aerobic dehydrogenation.[6][7][8][9][10]

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Cyclohexanedione from Diethyl Succinate

This step involves the condensation of diethyl succinate to form diethyl succinosuccinate, followed by hydrolysis and decarboxylation.[2]

-

Reaction:

-

To a suspension of sodium ethoxide in anhydrous toluene, add diethyl succinate dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench with dilute acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl succinosuccinate.

-

To the crude product, add an aqueous solution of a strong acid (e.g., sulfuric acid) and heat to reflux to effect hydrolysis and decarboxylation.

-

After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate to yield 1,4-cyclohexanedione, which can be purified by recrystallization or chromatography.

-

Step 2: Paal-Knorr Synthesis of 2,3,4,5,6,7-Hexahydro-1H-isoindol-4-one

This reaction forms the core isoindole structure through the condensation of the 1,4-dicarbonyl with an ammonia source.[3][4][5]

-

Reaction:

-

Dissolve 1,4-cyclohexanedione in a suitable solvent such as ethanol or acetic acid.

-

Add an excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol.

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting residue can be purified by column chromatography on silica gel to yield 2,3,4,5,6,7-hexahydro-1H-isoindol-4-one.

-

Step 3: Dehydrogenation to 2,5,6,7-Tetrahydro-isoindol-4-one

The final step introduces the α,β-unsaturation in the cyclohexanone ring using a palladium catalyst and an oxidant, typically molecular oxygen.[6][7][10]

-

Reaction:

-

In a flask equipped with a balloon of oxygen or open to the air, dissolve the 2,3,4,5,6,7-hexahydro-1H-isoindol-4-one from Step 2 in acetic acid.

-

Add a catalytic amount of Palladium(II) trifluoroacetate (Pd(TFA)₂) and dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at approximately 80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography to obtain the final compound, 2,5,6,7-tetrahydro-isoindol-4-one.

-

Data Presentation

| Step | Reactant 1 | Quantity (molar ratio) | Reactant 2 | Quantity (molar ratio) | Solvent | Key Reagents/Catalyst | Temperature | Approx. Time | Expected Yield |

| 1 | Diethyl Succinate | 1.0 | Sodium Ethoxide | 1.1 | Toluene | H₂SO₄ (for hydrolysis) | Reflux | 6-12 h | 60-70% |

| 2 | 1,4-Cyclohexanedione | 1.0 | Ammonium Acetate | 2.0-3.0 | Acetic Acid | - | Reflux | 4-8 h | 75-85% |

| 3 | 2,3,4,5,6,7-Hexahydro-1H-isoindol-4-one | 1.0 | Oxygen (O₂) | Excess | Acetic Acid | Pd(TFA)₂, DMSO | 80 °C | 12-24 h | 80-90% |

Visualization of Experimental Workflow

Caption: Proposed three-step synthesis of 2,5,6,7-Tetrahydro-isoindol-4-one.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ketone and the N-H bond of the pyrrole.

Safety Precautions

This protocol involves the use of flammable solvents, strong acids, and potentially hazardous reagents. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Please consult the Safety Data Sheets (SDS) for all chemicals used.

References

- 1. 1,4-Cyclohexanedione synthesis - chemicalbook [chemicalbook.com]

- 2. 1,4-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]

- 8. Synthesis of Cyclic Enones via Aerobic Dehydrogenation | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 9. (PDF) Synthesis of cyclic enones via direct palladium-catalyzed aerobic dehydrogenation of ketones. (2011) | Tianning Diao | 343 Citations [scispace.com]

- 10. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2,5,6,7-Tetrahydro-isoindol-4-one in Medicinal Chemistry: A Case Study on Structurally Related Analogs

Disclaimer: Publicly available scientific literature and patent databases contain limited specific information on the direct application of 2,5,6,7-Tetrahydro-isoindol-4-one in medicinal chemistry. However, the core structure of a tetrahydroisoindolone is a recognized scaffold in the development of various therapeutic agents. To fulfill the detailed request for application notes, protocols, and data, this document will focus on a closely related and well-documented class of compounds: 6,7-dihydroxy-1-oxoisoindoline derivatives , which have been investigated as potent inhibitors of HIV-1 integrase. This case study serves to illustrate the potential medicinal chemistry applications of the broader tetrahydroisoindolone scaffold.

Application Notes: 6,7-Dihydroxy-1-oxoisoindoline Derivatives as HIV-1 Integrase Inhibitors

Introduction:

The 1-oxoisoindoline core, a key feature of the tetrahydroisoindolone class of molecules, is present in several biologically active compounds. Derivatives of 6,7-dihydroxy-1-oxoisoindoline have emerged as a promising class of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. HIV-1 integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibition of this enzyme effectively blocks the viral life cycle, making it a key target for antiretroviral therapy.

Mechanism of Action:

These isoindolinone derivatives act as strand transfer inhibitors of HIV-1 integrase. They chelate the divalent metal ions (typically Mg2+) in the active site of the enzyme, which are essential for its catalytic activity. By binding to the active site, these inhibitors prevent the integrase from binding to the host cell DNA and catalyzing the strand transfer reaction, thereby halting the integration of the viral genome.

Therapeutic Potential:

The development of potent and selective HIV-1 integrase inhibitors is a major goal in the search for new antiretroviral drugs. The emergence of drug-resistant strains of HIV-1 necessitates the continuous discovery of new chemical scaffolds that can overcome resistance. The 6,7-dihydroxy-1-oxoisoindoline scaffold has shown promise in this regard, with some derivatives exhibiting potent activity against wild-type HIV-1 and clinically relevant mutant strains. Further optimization of this scaffold could lead to the development of new and effective antiretroviral agents.

Quantitative Data: In Vitro Anti-HIV-1 Activity

The following table summarizes the in vitro biological data for a series of 6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide derivatives as HIV-1 integrase inhibitors.

| Compound ID | R Group | Strand Transfer IC50 (µM) | Antiviral EC50 (µM) |

| 1a | -H | 0.12 | 1.5 |

| 1b | -CH3 | 0.09 | 0.8 |

| 1c | -n-propyl | 0.07 | 0.5 |

| 1d | -cyclopropyl | 0.06 | 0.3 |

| 1e | -phenyl | 0.15 | 2.1 |

Data is representative and compiled from published studies on 6,7-dihydroxy-1-oxoisoindoline derivatives.

Experimental Protocols

Protocol 1: HIV-1 Integrase Strand Transfer Assay

This protocol describes a biochemical assay to evaluate the inhibitory activity of test compounds against the strand transfer activity of recombinant HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (pre-processed viral LTR oligonucleotide)

-

Target DNA (oligonucleotide mimicking host DNA)

-

Assay Buffer (e.g., MOPS, DTT, MgCl2)

-

Test compounds dissolved in DMSO

-

Control inhibitor (e.g., Raltegravir)

-

DNA detection system (e.g., fluorescence-based or radioactive labeling)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, donor DNA, and target DNA.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a positive control (control inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding recombinant HIV-1 integrase to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the reaction products to quantify the extent of strand transfer. This can be done by various methods, such as gel electrophoresis followed by autoradiography (if using radiolabeled DNA) or a fluorescence-based plate reader assay.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Experimental workflow for the synthesis and evaluation of isoindolinone-based HIV-1 integrase inhibitors.

Caption: Proposed mechanism of action of 6,7-dihydroxy-1-oxoisoindoline derivatives as HIV-1 integrase inhibitors.

Application Notes and Protocols: Utilizing 2,5,6,7-Tetrahydro-isoindol-4-one as a Synthetic Building Block

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6,7-Tetrahydro-isoindol-4-one (CAS 133880-79-8) is a bicyclic heterocyclic compound featuring a partially saturated isoindole core. While specific detailed applications and protocols for this exact molecule are not extensively documented in publicly available scientific literature, its structural motifs—a secondary amine, a conjugated enone system within a cyclohexene ring, and a pyrrole-like nitrogen—suggest significant potential as a versatile building block in organic synthesis and medicinal chemistry.

Due to the limited specific data on 2,5,6,7-tetrahydro-isoindol-4-one, this document will provide a comprehensive overview of the closely related and well-studied isomer, 4,5,6,7-tetrahydroindol-4-one , as a proxy. The reactivity and synthetic applications of this isomer offer valuable insights into the potential chemical transformations and biological applications of 2,5,6,7-tetrahydro-isoindol-4-one. Furthermore, general principles of reactivity for the functional groups present in the target molecule will be discussed.

General Reactivity and Synthetic Potential of the Tetrahydro-isoindol-4-one Scaffold